

Comparative Analysis of the Biological Activities of Butyl 4-aminobenzoate Analogs

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Compound of Interest

Compound Name:	Butyl 4- [(chloroacetyl)amino]benzoate
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This guide provides a comparative overview of the biological activities of analogs of **Butyl 4-[(chloroacetyl)amino]benzoate**. Due to a lack of published data on the specific biological activity of **Butyl 4-[(chloroacetyl)amino]benzoate**, this comparison focuses on closely related analogs, including the parent compound Butyl 4-aminobenzoate (Butamben) and other substituted benzoate esters. The analysis highlights diverse biological effects, from local anesthesia to anticancer and enzyme inhibition activities, supported by available experimental data.

Overview of Compared Analogs

The analogs discussed in this guide fall into distinct categories based on their chemical structure and observed biological effects:

- Butyl 4-aminobenzoate (Butamben): A local anesthetic.
- 4-amino-3-chloro Benzoate Ester Derivatives: Investigated for their potential as anticancer agents through the inhibition of Epidermal Growth Factor Receptor (EGFR).
- Ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate (SABA1): An inhibitor of biotin carboxylase with antibacterial properties.

- 4-[p-[bis(2-chloroethyl)amino]phenyl]butyrates: Analogs with demonstrated antitumor activity.

Data Presentation: A Comparative Look at Biological Activities

The following table summarizes the quantitative data available for the biological activities of the selected analogs.

Compound/Analog	Biological Activity	Target/Assay	Key Findings
Butyl 4-aminobenzoate (Butamben)	Local Anesthetic	Voltage-gated sodium and calcium channels	Inhibits ion channels, leading to a block in nerve impulse conduction[1].
Ethyl 4-amino-3-chlorobenzoate Derivative (N5a)	Anticancer (Cytotoxicity)	A549, HepG2, and HCT-116 cancer cell lines	IC50 values of 1.3 μ M (A549), 2.1 μ M (HepG2), and 3.4 μ M (HCT-116)[2].
Ethyl 4-amino-3-chlorobenzoate Derivative (N5a)	Enzyme Inhibition	EGFR Tyrosine Kinase	85% inhibition of EGFR kinase activity at 10 μ M concentration[2].
Ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate (SABA1)	Antibacterial	Biotin Carboxylase (BC)	Inhibits the BC enzyme, showing antibacterial properties against <i>P. aeruginosa</i> and <i>E. coli</i> [3].
n-Butyl 4-[p-[bis(2-chloroethyl)amino]phenyl]butyrate	Antitumor	L-1210 lymphoid leukemia cells	Exhibited activity against L-1210 lymphoid leukemia in screening tests[4].

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Cytotoxicity Assay for 4-amino-3-chloro Benzoate Ester Derivatives[2]

- Cell Lines: A549 (lung carcinoma), HepG2 (hepatocellular carcinoma), and HCT-116 (colorectal carcinoma).
- Methodology: The anti-proliferative activity was assessed using a standard in vitro assay. Cells were seeded in 96-well plates and treated with various concentrations of the test compounds.
- Data Analysis: The half-maximal inhibitory concentration (IC₅₀) was calculated to determine the cytotoxic potential of the compounds.

EGFR Kinase Inhibition Assay[2]

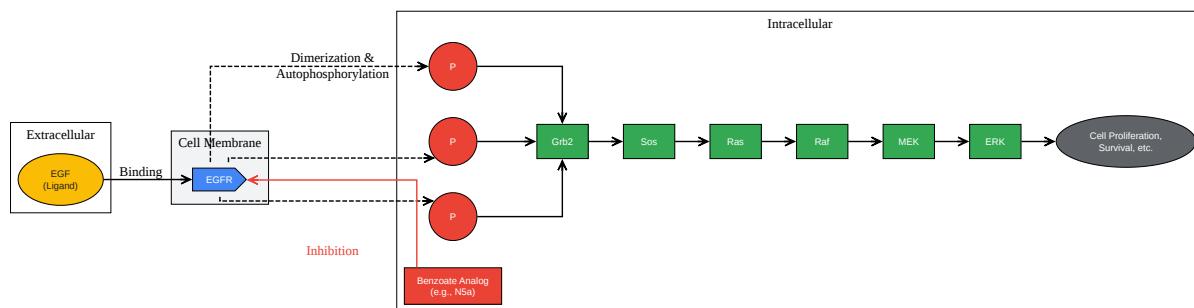
- Assay Kit: EGFR Tyrosine Kinase Assay Kit (specific manufacturer not cited).
- Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the EGFR tyrosine kinase.
- Procedure: The assay was performed according to the manufacturer's instructions. The percentage of inhibition was calculated by comparing the kinase activity in the presence of the test compound to the control.

Biotin Carboxylase Inhibition Assay for SABA1[3]

- Enzyme: Biotin Carboxylase (BC).
- Mechanism: The study investigated the inhibition of the first half-reaction of acetyl-CoA carboxylase (ACC) catalyzed by BC.
- Key Finding: SABA1 was found to bind to the biotin binding site of the enzyme in the presence of ADP, indicating an atypical mechanism of inhibition.

Visualization of a Relevant Signaling Pathway

The following diagram illustrates the simplified signaling pathway of the Epidermal Growth Factor Receptor (EGFR), a target for some of the discussed benzoate analogs.



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Caption: Simplified EGFR signaling pathway and the point of inhibition by benzoate analogs.

Conclusion

While direct experimental data on the biological activity of **Butyl 4-[(chloroacetyl)amino]benzoate** remains elusive, the analysis of its analogs reveals a diverse and promising range of biological functions. The foundational structure of Butyl 4-aminobenzoate serves as a scaffold for local anesthetics. However, modifications to this structure, such as the introduction of chloro and other substituents, can dramatically shift the biological activity towards potent anticancer and enzyme-inhibiting properties. The data

presented herein underscores the potential for developing novel therapeutic agents through the strategic chemical modification of the benzoate core. Further research is warranted to synthesize and evaluate the biological activities of **Butyl 4-[(chloroacetyl)amino]benzoate** to fully understand its therapeutic potential and place it within the context of its active analogs.

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